N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazinone core fused with a furan-2-yl group at position 7 and a piperidin-1-yl substituent at position 2. Such fused heterocyclic systems are known for their bioactivity, particularly in targeting enzymes and receptors involved in inflammation and cancer . The synthesis likely involves coupling reactions similar to those described for pyrimido[4,5-d]pyrimidinones, where amide bond formation and heterocyclic ring closure are critical steps .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c30-19(25-12-15-6-7-16-18(11-15)34-14-33-16)13-29-23(31)21-22(20(27-29)17-5-4-10-32-17)35-24(26-21)28-8-2-1-3-9-28/h4-7,10-11H,1-3,8-9,12-14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLKLYJCWNSFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 1105208-45-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the compound's biological activity, including its anti-cancer properties and mechanisms of action.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 493.5 g/mol
- Structural Features : The compound features a benzo[d][1,3]dioxole moiety, a furan ring, and a thiazolo[4,5-d]pyridazin structure which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, the compound showed IC values comparable to standard chemotherapeutics when tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines .
-
Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells. It was observed that treatment with this compound leads to increased Annexin V-FITC positive cells, suggesting enhanced apoptotic activity .
- Cell Cycle Arrest : Cell cycle analysis revealed that the compound induces G0/G1 phase arrest in treated cells, which is a critical mechanism in halting cancer cell proliferation .
- Mitochondrial Pathway Activation : The compound influences mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2, which are pivotal in regulating cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The incorporation of the benzo[d][1,3]dioxole and thiazolo[4,5-d]pyridazin scaffolds enhances its interaction with biological targets involved in cancer progression.
Comparative Analysis of Related Compounds
| Compound Name | IC (µM) | Mechanism |
|---|---|---|
| Doxorubicin | 7.46 (HepG2) | Topoisomerase inhibition |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | 2.38 (HepG2) | Apoptosis induction |
| Other derivatives | Varies | Various mechanisms |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Tumor Growth Suppression : In animal models with tumor xenografts, administration of N-(benzo[d][1,3]dioxol-5-ylmethyl)-... resulted in significant suppression of tumor growth compared to control groups .
- Toxicity Assessment : Importantly, preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal cell lines at therapeutic doses, suggesting a favorable safety profile for further development .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyridazine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. The inhibition of 5-LOX is critical in the management of inflammatory diseases, as it plays a key role in leukotriene biosynthesis . Further structure optimization could enhance its efficacy as an anti-inflammatory agent.
3. Antimicrobial Activity
Compounds with similar structural frameworks have shown promising results against various microbial strains. The incorporation of furan and dioxole units may enhance the antimicrobial activity due to their ability to interact with microbial membranes and enzymes .
Case Studies
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazinone vs. Pyrimido[4,5-d]pyrimidinones
Compounds like N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide () share a fused pyrimidinone core but differ in the substitution pattern.
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
describes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones. These lack the thiazole ring but include a benzoxazine moiety, which confers distinct electronic properties. The target compound’s thiazolo-pyridazinone core may offer enhanced metabolic stability due to reduced oxidative susceptibility compared to benzoxazines .
Substituent Effects
Piperidin-1-yl vs. Other Amines
The piperidin-1-yl group in the target compound contrasts with the 4-methylpiperazin-1-yl group in ’s analogs. Piperidine’s lower basicity (pKa ~11) compared to piperazine (pKa ~9.8) may improve membrane permeability, critical for CNS-targeting drugs .
Furan-2-yl vs. Aromatic Substitutents
The furan-2-yl group at position 7 introduces a hydrogen bond acceptor , unlike phenyl groups in ’s derivatives. This could enhance interactions with polar binding pockets in biological targets, as seen in furan-containing antimicrobial agents .
Data Tables
Table 1. Structural and Functional Comparison
Research Implications
- Spectroscopic Differentiation : NMR shifts in regions A and B () suggest that substituents like furan-2-yl and piperidin-1-yl in the target compound could generate unique spectral profiles, aiding structural elucidation .
- Lumping Strategy Limitations: The compound’s structural complexity (fused thiazolo-pyridazinone) may exempt it from lumping with simpler heterocycles, necessitating individualized pharmacokinetic studies .
- Hit Dexter 2.0 Utility : Computational tools like Hit Dexter 2.0 () could predict promiscuity or off-target effects, guiding future optimization .
Q & A
Q. What are the key synthetic strategies for constructing the thiazolo[4,5-d]pyridazinone core in this compound?
The thiazolo[4,5-d]pyridazinone scaffold is synthesized via cyclization reactions. A common approach involves reacting substituted hydrazides with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form oxadiazole intermediates, which are further functionalized . For thiazolo-pyridazine systems, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is a critical reagent for introducing sulfur and nitrogen heteroatoms. Optimization of base (e.g., triethylamine), temperature (0–25°C), and reaction time (2–24 hours) is essential to achieve high yields .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Characterization involves multi-spectral analysis:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- NMR (¹H/¹³C) : Key signals include the benzo[d][1,3]dioxole methylene protons (~4.8 ppm) and furan β-protons (~6.5 ppm) .
- X-ray crystallography : Resolves π-stacking interactions in the thiazolo-pyridazine core, critical for validating stereoelectronic properties .
Q. What methodologies are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases or proteases) to assess IC₅₀ values.
- Antioxidant studies : Employ DPPH radical scavenging assays to quantify activity, comparing with standards like ascorbic acid .
- Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Q. How do reaction conditions influence degradation pathways of the thiazolo-pyridazine moiety?
Degradation studies under varying pH (2–12) and temperature (25–60°C) reveal:
Q. What computational approaches validate target binding and selectivity?
- Molecular docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., CGRP receptors, PDB ID: 6FFI). Focus on hydrogen bonds between the acetamide group and Arg183/Gln165 residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-31G(d) level theory confirms charge distribution in the furan-thiazole system .
Q. How can contradictory bioactivity data be resolved across studies?
- Dose-dependent effects : Re-evaluate assays at lower concentrations (nM range) to avoid off-target interactions.
- Solvent artifacts : Replace DMSO with PEG-400 to prevent compound aggregation .
- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence polarization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
